molecular formula C9H9F2NO2 B8761772 Ethyl 4-amino-2,5-difluorobenzoate

Ethyl 4-amino-2,5-difluorobenzoate

Cat. No.: B8761772
M. Wt: 201.17 g/mol
InChI Key: CJCLKHXAGGPFKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-amino-2,5-difluorobenzoate is a useful research compound. Its molecular formula is C9H9F2NO2 and its molecular weight is 201.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

IUPAC Name

ethyl 4-amino-2,5-difluorobenzoate

InChI

InChI=1S/C9H9F2NO2/c1-2-14-9(13)5-3-7(11)8(12)4-6(5)10/h3-4H,2,12H2,1H3

InChI Key

CJCLKHXAGGPFKP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1F)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-amino-2,5-difluorobenzoic acid (intermediate 137; 2.7 g; 0.015 mol) in hydrogen chloride 1.25 mL in ethanol (91 mL, 0.113 mol) was stirred for 24 hours at 60° C. The solvent was removed under reduced pressure and the crude obtained was treated with water and solid bicarbonate to obtain a basic pH, after few minutes stirring an extraction with ethyl acetate was done. The organic layer was washed with brine, dried and the solvent was removed under reduced pressure to give the title compound as a white solid (92%), which was used in the next step without further purification.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
91 mL
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92%

Synthesis routes and methods II

Procedure details

To a solution of 4-amino-2,5-difluorobenzonitrile (6.21 g, 38.28 mmol) in dioxane (32.5 mL) was added sulphuric acid 73% (52.2 mL) and the resulting mixture was stirred at 80° C. for 4 days. The crude reaction was added into water (250 mL) and basified with sodium hydroxide 32% (220 mL) until basic pH. The mixture was washed with methylene chloride and the aqueous phase was neutralized and extracted with ethyl acetate. The resulting organic phase was washed with brine, dried and filtered. The solvent was removed under reduced pressure to give the title compound as a white solid (42%), which was used in the next step without further purification.
Quantity
6.21 g
Type
reactant
Reaction Step One
Quantity
52.2 mL
Type
reactant
Reaction Step One
Quantity
32.5 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
220 mL
Type
reactant
Reaction Step Three
Yield
42%

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